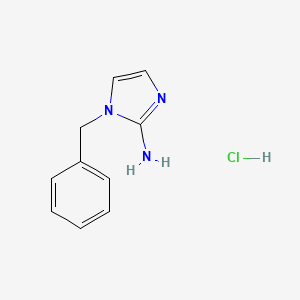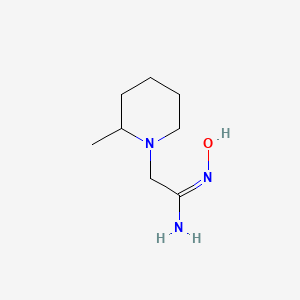
N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide” is a chemical compound with the CAS Number: 1016794-51-6 . It has a molecular weight of 171.24 . The IUPAC name for this compound is (1E)-N’-hydroxy-2-(2-methyl-1-piperidinyl)ethanimidamide . It is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties Analysis
“N’-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide” is a solid at room temperature . It has a predicted boiling point of 305.8° C at 760 mmHg . The predicted density is 1.2 g/cm^3 , and the predicted refractive index is n 20D 1.57 .Safety and Hazards
This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide' involves the reaction of 2-methylpiperidine with ethyl chloroformate to form 2-methylpiperidine-1-carbonyl chloride, which is then reacted with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. The hydroxamic acid is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is then reacted with ammonia to form the final product.", "Starting Materials": [ "2-methylpiperidine", "ethyl chloroformate", "hydroxylamine hydrochloride", "ammonia" ], "Reaction": [ "2-methylpiperidine + ethyl chloroformate -> 2-methylpiperidine-1-carbonyl chloride", "2-methylpiperidine-1-carbonyl chloride + hydroxylamine hydrochloride -> 2-methylpiperidine-1-carboxylic acid hydroxamic acid", "2-methylpiperidine-1-carboxylic acid hydroxamic acid + ethyl chloroformate -> 2-methylpiperidine-1-carboxylic acid ethyl ester hydroxamic acid", "2-methylpiperidine-1-carboxylic acid ethyl ester hydroxamic acid + ammonia -> 'N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide" ] } | |
Numéro CAS |
1016794-51-6 |
Formule moléculaire |
C8H17N3O |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C8H17N3O/c1-7-4-2-3-5-11(7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
Clé InChI |
GVZDABQVSXRGAK-UHFFFAOYSA-N |
SMILES isomérique |
CC1CCCCN1C/C(=N/O)/N |
SMILES |
CC1CCCCN1CC(=NO)N |
SMILES canonique |
CC1CCCCN1CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


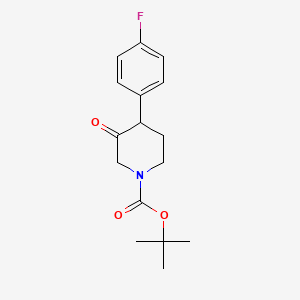

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)
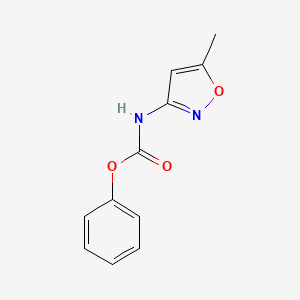
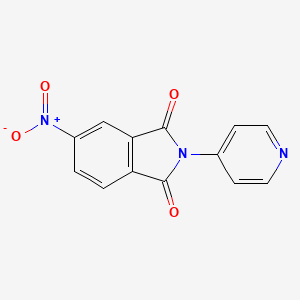
![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)



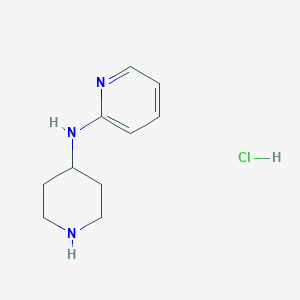
![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)
